molecular formula C16H21N3O3 B2383595 N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-35-7

N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2383595
CAS No.: 868680-35-7
M. Wt: 303.362
InChI Key: HCRVOEGBQPDWNW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dimethylphenyl group linked via an acetamide bridge to a 4-ethyl-2,3-dioxopiperazine moiety. The ethyl substituent on the piperazine ring may influence steric bulk and lipophilicity, while the 2,3-dimethylphenyl group contributes to aromatic interactions and steric hindrance .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-18-8-9-19(16(22)15(18)21)10-14(20)17-13-7-5-6-11(2)12(13)3/h5-7H,4,8-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRVOEGBQPDWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction using 2,3-dimethylphenylamine and an appropriate leaving group.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Acetamides

N-(2,3-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound A)
  • Structural Differences : The piperazine ring lacks the 2,3-diketo groups and instead has a phenyl substituent at position 3.
  • Impact on Properties: Electron Effects: The phenyl group is electron-neutral compared to the electron-withdrawing dioxo groups, altering electronic distribution.
  • Biological Implications : Phenyl substitution may enhance lipophilicity, affecting membrane permeability compared to the target compound.
2-Chloro-N-(4-((4-hexyl-2,3-dioxo-1-piperazinyl)methyl)phenyl)acetamide (Compound B)
  • Structural Differences : Contains a hexyl chain on the dioxopiperazine ring and a chloroacetamide group.
  • Reactivity: The chloro substituent introduces electrophilicity, increasing susceptibility to nucleophilic substitution reactions compared to the dimethylphenyl group in the target compound .
  • Synthesis : Carbodiimide-mediated coupling (similar to the target compound) but requires hexyl-substituted piperazine precursors .

Heterocyclic and Aromatic Substituted Acetamides

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (Compound C)
  • Structural Differences : Features a pyrazolone ring instead of piperazine and a dichlorophenyl group.
  • Crystal Packing : The amide group is planar, forming R₂²(10) hydrogen-bonded dimers. Steric repulsion between the dichlorophenyl and pyrazolone rings results in dihedral angles of 54.8–77.5°, contrasting with the target compound’s dioxopiperazine conformation .
  • Biological Relevance : Pyrazolone rings are associated with anti-inflammatory activity, suggesting divergent therapeutic applications compared to piperazine-based compounds .
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (Compound D)
  • Structural Differences : Incorporates a sulfonamide pharmacophore and benzamide linkage.
  • Physical Properties : Higher melting point (241–248°C) due to strong intermolecular forces from sulfonamide and dimethyl groups .
  • Functional Role : Acts as a urease inhibitor, highlighting how sulfonamide vs. dioxopiperazine moieties dictate target specificity .

Agricultural Acetamide Derivatives

Alachlor (N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Structural Differences : Methoxymethyl and diethylphenyl substituents replace the dioxopiperazine and dimethylphenyl groups.
  • Environmental Impact : Methoxymethyl groups enhance soil mobility, whereas the target compound’s dioxopiperazine may increase persistence due to hydrogen bonding with soil organic matter .
  • Synthesis : Requires methoxymethylation, differing from the carbodiimide-mediated coupling used for the target compound .

Comparative Analysis Tables

Table 1: Physical and Structural Properties

Compound Substituents Melting Point (°C) Hydrogen-Bonding Features
Target Compound 4-Ethyl-2,3-dioxopiperazine Not reported N–H⋯O (dimer formation)
Compound A 4-Phenylpiperazine Not reported Limited H-bond acceptors
Compound B 4-Hexyl-2,3-dioxopiperazine, Cl Not reported N–H⋯O, Cl⋯π interactions
Compound C 3,4-Dichlorophenyl, pyrazolone 473–475 R₂²(10) dimers, planar amide
Compound D Sulfonamide, dimethylisoxazole 241–248 Sulfonamide H-bonding

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperazine ring with ethyl and dioxo substitutions, linked to an acetamide moiety. Its molecular formula is C16H21N3O3C_{16}H_{21}N_{3}O_{3}, with a molecular weight of 303.36 g/mol.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Signal Transduction Pathways: By modulating these pathways, the compound may affect cellular responses and functions.

Biological Activity Studies

Preliminary studies have indicated that this compound exhibits significant biological activity. Interaction studies are critical for understanding its pharmacological properties and therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential to inhibit enzymes involved in metabolic processes
Receptor InteractionPossible agonistic or antagonistic effects on specific receptors
Antimicrobial ActivityInvestigated for potential antibacterial or antifungal properties

Case Studies

Several research studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study investigated the compound's efficacy against various bacterial strains, revealing promising results in inhibiting growth.
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Pharmacokinetic Studies : Research on the pharmacokinetics of this compound indicated favorable absorption and bioavailability profiles, making it a candidate for further development.

Structural Comparisons

The structural features of this compound can be compared to related compounds to elucidate its unique properties.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(3,5-dimethylphenyl)-2-(4-methyl-2,3-dioxopiperazin-1-yl)acetamideDimethyl substitution on phenylVariation in biological activity due to methyl groups
N-(2,3-dimethylphenyl)-2-(4-propyl-2,3-dioxopiperazin-1-yl)acetamidePropyl substitutionDifferent reactivity patterns

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